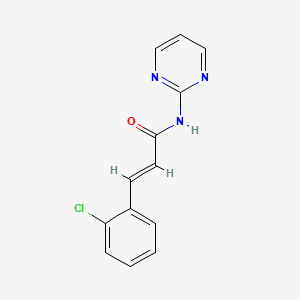
3-(2-chlorophenyl)-N-2-pyrimidinylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-N-2-pyrimidinylacrylamide, commonly known as CPYAA, is a chemical compound that has been widely studied for its potential use in scientific research. CPYAA is a synthetic compound that is primarily used as a tool compound to study the biological effects of various proteins and enzymes.
Mecanismo De Acción
CPYAA exerts its biological effects by inhibiting the activity of various enzymes. It has been shown to bind to the ATP-binding site of enzymes, thereby preventing the enzyme from functioning properly. CPYAA has also been shown to induce apoptosis in cancer cells by inhibiting the activity of various enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
CPYAA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in cell proliferation, including protein kinase C, protein kinase A, and cyclin-dependent kinase 2. CPYAA has also been shown to induce apoptosis in cancer cells by inhibiting the activity of various enzymes involved in cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPYAA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. CPYAA is also a highly selective inhibitor of various enzymes, which makes it an ideal tool compound for studying the biological effects of these enzymes. However, CPYAA has several limitations for lab experiments. It has been shown to have low solubility in water, which can make it difficult to use in certain experiments. CPYAA also has a relatively short half-life, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for the study of CPYAA. One potential direction is the development of new synthetic methods for CPYAA that can improve its solubility and half-life. Another potential direction is the use of CPYAA as a tool compound for studying the biological effects of other enzymes and proteins. Additionally, CPYAA could be used in combination with other compounds to study their synergistic effects on various biological processes. Overall, CPYAA has the potential to be a valuable tool compound for studying various biological processes, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
CPYAA can be synthesized through a multistep process that involves the reaction of 2-chlorobenzoyl chloride with 2-aminopyrimidine, followed by the reaction of the resulting intermediate with acryloyl chloride. The final product is obtained through purification and recrystallization.
Aplicaciones Científicas De Investigación
CPYAA has been widely used in scientific research to study various biological processes. It is primarily used as a tool compound to study the biological effects of various proteins and enzymes. CPYAA has been shown to inhibit the activity of several enzymes, including protein kinase C, protein kinase A, and cyclin-dependent kinase 2.
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-pyrimidin-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c14-11-5-2-1-4-10(11)6-7-12(18)17-13-15-8-3-9-16-13/h1-9H,(H,15,16,17,18)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVUWLINQXYYDS-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=NC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=NC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B5830225.png)
![2-(4-chlorophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5830237.png)
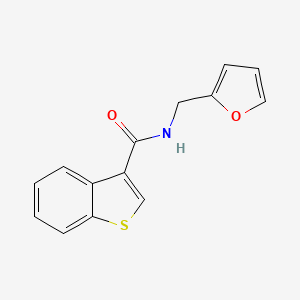
![3-methyl-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5830247.png)


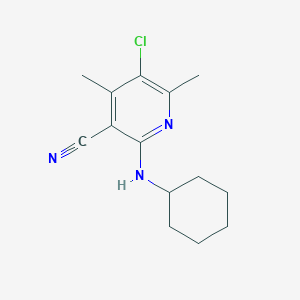

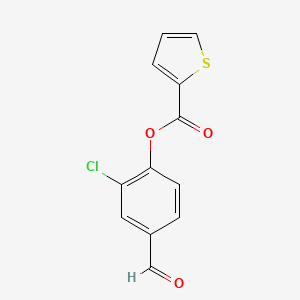
![N-1,3-benzodioxol-5-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5830299.png)
![4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5830300.png)
![2-(2-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5830311.png)
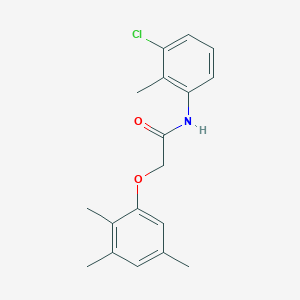
![methyl 4-[(1-azepanylacetyl)amino]benzoate](/img/structure/B5830326.png)